![molecular formula C18H19N3O3 B2586341 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide CAS No. 1903163-13-2](/img/structure/B2586341.png)
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide
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Description
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide have demonstrated notable antimicrobial properties. Patel and Shaikh (2010) synthesized compounds similar in structure and found them effective against a range of bacteria and fungi, suggesting potential applications in treating infections (Patel & Shaikh, 2010).
Complexation and Reduction
Newkome and Marston (1983) explored the complexation and reduction properties of nicotinic acid crown ethers, which are related to the chemical structure . Their research contributes to the understanding of the chemical behavior of such compounds, indicating potential for diverse chemical applications (Newkome & Marston, 1983).
Structural and Energetic Analysis in Pharmaceuticals
Jarzembska et al. (2017) conducted a study on molecular assemblies involving compounds like nicotinamide, highlighting their interaction patterns and energetic features. This research has implications for pharmaceutical design and drug-delivery systems (Jarzembska et al., 2017).
Synthesis of 1,4-Benzoxazepines
Katritzky et al. (2001) synthesized 1,4-benzoxazepines from compounds structurally related to 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide. This research contributes to the field of organic chemistry, particularly in the synthesis of novel compounds (Katritzky et al., 2001).
Influence on Solubility and Permeation
Nicoli et al. (2008) investigated the effects of nicotinamide on the solubility and permeation of certain compounds. This research has potential implications in the formulation of drugs and cosmetic products (Nicoli et al., 2008).
Purine Metabolism in Biological Systems
Krakoff (1964) studied the influence of nicotinamide derivatives on purine metabolism, shedding light on metabolic processes in organisms. This could have implications for understanding metabolic disorders and designing relevant treatments (Krakoff, 1964).
Gastric Mucosal Defense
Brzozowski et al. (2008) explored the effects of 1-methylnicotinamide on gastric mucosal defense. Their findings suggest potential therapeutic applications for gastric lesions and related disorders (Brzozowski et al., 2008).
Therapeutic Potential in TRPV1 Antagonism
Westaway et al. (2008) synthesized and analyzed 6-phenylnicotinamide derivatives as TRPV1 antagonists. This research indicates potential therapeutic applications in pain management (Westaway et al., 2008).
properties
IUPAC Name |
6-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-6-7-14(10-20-13)18(23)19-8-9-21-11-15-4-2-3-5-16(15)24-12-17(21)22/h2-7,10H,8-9,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYKTBBGAYTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide |
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